molecular formula C5H9BrO3 B12982260 Methyl 2-bromo-4-hydroxybutanoate CAS No. 111044-01-0

Methyl 2-bromo-4-hydroxybutanoate

Cat. No.: B12982260
CAS No.: 111044-01-0
M. Wt: 197.03 g/mol
InChI Key: PZIMCAWJHUKWQW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-hydroxybutanoate is an organic compound with the molecular formula C5H9BrO3 It is a derivative of butanoic acid, featuring a bromine atom at the second carbon and a hydroxyl group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-hydroxybutanoate can be synthesized through various methods. One common approach involves the bromination of methyl 4-hydroxybutanoate. The reaction typically uses bromine (Br2) in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-hydroxybutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding methyl 4-hydroxybutanoate.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Methyl 4-hydroxybutanoate.

    Oxidation: Methyl 2-bromo-4-oxobutanoate.

    Reduction: Methyl 4-hydroxybutanoate.

Scientific Research Applications

Methyl 2-bromo-4-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-hydroxybutanoate involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

    Methyl 4-hydroxybutanoate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Methyl 2-chloro-4-hydroxybutanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Ethyl 2-bromo-4-hydroxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its solubility and reactivity.

Properties

IUPAC Name

methyl 2-bromo-4-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c1-9-5(8)4(6)2-3-7/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIMCAWJHUKWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90763415
Record name Methyl 2-bromo-4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90763415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111044-01-0
Record name Methyl 2-bromo-4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90763415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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